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Compound of Interest

Compound Name: Uhmcp1

Cat. No.: B12396136 Get Quote

Introduction
Uhmcp1 is a small molecule inhibitor that serves as a valuable chemical probe for investigating

the molecular mechanisms of pre-mRNA splicing. It functions by targeting U2AF Homology

Motifs (UHMs), which are protein-protein interaction domains prevalent in splicing factors.

Specifically, Uhmcp1 has been identified as an inhibitor of the interaction between the splicing

factors SF3b155 and U2AF65 (also known as U2AF2), a critical step in the early stages of

spliceosome assembly.[1] By binding to the hydrophobic pocket of the U2AF65 UHM domain,

Uhmcp1 effectively disrupts the formation of the U2AF heterodimer complex, leading to

alterations in RNA splicing.[1]

These application notes provide detailed protocols for utilizing Uhmcp1 as an inhibitor to study

RNA processing in vitro, enabling researchers to dissect the roles of UHM-containing proteins

in splicing regulation and to screen for novel splicing modulators.

Mechanism of Action: Disrupting the Spliceosome's
Early Assembly
During the initial phase of intron recognition, the U2AF heterodimer, composed of U2AF65 and

U2AF35, binds to the polypyrimidine tract (Py-tract) and the 3' splice site AG dinucleotide,

respectively. The UHM domain of U2AF65 interacts with UHM Ligand Motifs (ULMs) in other

splicing factors, such as SF1 and SF3b155, to stabilize the early spliceosome complex (E
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complex). Uhmcp1 competitively binds to the UHM domain of U2AF65, preventing its

interaction with partner proteins and thereby stalling spliceosome assembly.

Uhmcp1 inhibits the U2AF65-SF3b155 interaction.
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Caption: Mechanism of Uhmcp1 action on the U2AF65 UHM domain.

Quantitative Data: Inhibitory Activity of Uhmcp1 and
Analogs
The inhibitory potency of Uhmcp1 and its derivatives has been quantified against various UHM

domains. This data is crucial for selecting appropriate concentrations for in vitro experiments

and for understanding the selectivity of the compound. The IC50 values, representing the

concentration of the inhibitor required to reduce the binding activity by 50%, are summarized

below.
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Compound
Target UHM
Domain

IC50 (μM) Reference

Uhmcp1 U2AF2 (U2AF65) ~30 [2]

Uhmcp1 SPF45 74.85 ± 6.18 [2]

SF1-8 (Uhmcp1

Analog)
U2AF1 59.33 ± 0.02 [3]

SF1-8 (Uhmcp1

Analog)
RBM39 >300

SF1-8 (Uhmcp1

Analog)
SPF45 >300

SF1-8 (Uhmcp1

Analog)
PUF60 >300

AP232 (Uhmcp1

Analog)
U2AF1 ~7.9

Experimental Protocols
Protocol 1: In Vitro Splicing Assay Using HeLa Nuclear
Extract
This protocol describes how to assess the impact of Uhmcp1 on the splicing of a model pre-

mRNA transcript in vitro. The assay relies on a HeLa cell nuclear extract which contains all the

necessary components for spliceosome assembly and catalysis.
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Caption: Workflow for an in vitro splicing assay with Uhmcp1.
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Materials:

HeLa Nuclear Extract

Uhmcp1 (dissolved in DMSO)

DMSO (vehicle control)

Radiolabeled pre-mRNA substrate (e.g., 32P-labeled Adenovirus Major Late (AdML)

transcript)

Splicing reaction buffer (contains ATP, MgCl2, creatine phosphate)

Proteinase K

Phenol:Chloroform:Isoamyl Alcohol

Denaturing polyacrylamide gel (e.g., 15% acrylamide, 8M Urea)

Formamide loading buffer

Procedure:

Prepare Splicing Reactions: On ice, assemble splicing reactions in PCR tubes. A typical 25

µL reaction includes:

12.5 µL HeLa Nuclear Extract

Splicing buffer components (ATP, MgCl2, etc.)

Nuclease-free water

Add Inhibitor: Add the desired concentration of Uhmcp1 to the treatment tubes. For the

control, add an equivalent volume of DMSO. Common final concentrations to test range from

10 µM to 100 µM.

Pre-incubation: Gently mix and pre-incubate the reactions at 30°C for 15 minutes to allow

Uhmcp1 to bind to its target within the nuclear extract.
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Initiate Splicing: Add ~10-20 fmol of radiolabeled pre-mRNA substrate to each reaction to

initiate splicing.

Incubation: Incubate the reactions at 30°C. For a time-course experiment, stop reactions at

various time points (e.g., 0, 15, 30, 60, 90 minutes).

Stop Reaction and RNA Extraction:

Stop the reaction by adding Proteinase K and SDS-containing buffer.

Incubate at 37°C for 30 minutes.

Perform a phenol:chloroform extraction followed by ethanol precipitation to isolate the

RNA.

Analysis:

Resuspend the RNA pellet in formamide loading buffer.

Denature the samples by heating at 95°C for 5 minutes.

Separate the RNA species (pre-mRNA, mRNA, lariat intermediate, lariat intron) on a

denaturing polyacrylamide gel.

Visualize the RNA bands by autoradiography.

Data Interpretation: Compare the intensity of the bands corresponding to the spliced mRNA

product and splicing intermediates between the Uhmcp1-treated and DMSO control lanes. A

dose-dependent decrease in the spliced product indicates inhibition of splicing by Uhmcp1.

Protocol 2: Homogeneous Time-Resolved Fluorescence
(HTRF) Competition Assay
This protocol details an in vitro binding assay to quantify the inhibitory effect of Uhmcp1 on the

interaction between a specific UHM domain and its ULM-containing binding partner.

Materials:
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Recombinant purified His-tagged UHM-domain protein (e.g., U2AF1-UHM)

Biotinylated synthetic peptide corresponding to a ULM (e.g., U2AF2-ULM)

Uhmcp1 and other test compounds

HTRF donor: Anti-His antibody conjugated to a Europium cryptate (Tb)

HTRF acceptor: Streptavidin-conjugated fluorophore (e.g., d2)

Assay buffer

Low-volume 384-well microplates

Procedure:

Compound Plating: Dispense Uhmcp1 and control compounds into a 384-well plate across a

range of concentrations (e.g., 10-point serial dilution). Include DMSO-only wells for no-

inhibition control.

Protein/Peptide Mix: Prepare a master mix containing the His-tagged UHM protein and the

biotinylated ULM peptide in assay buffer.

Dispense Mix: Add the protein/peptide mix to each well of the 384-well plate containing the

compounds.

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding

reaction to reach equilibrium.

Detection Reagent Addition: Prepare and add a master mix of the HTRF detection reagents

(Anti-His-Tb and Streptavidin-d2) to all wells.

Final Incubation: Incubate the plate for another 60 minutes at room temperature, protected

from light.

Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at

two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
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Data Analysis:

Calculate the HTRF ratio (Acceptor signal / Donor signal).

Normalize the data to the high (no inhibitor) and low (no protein) controls.

Plot the normalized response against the logarithm of the inhibitor concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value for Uhmcp1.

A lower IC50 value indicates a more potent inhibition of the UHM-ULM interaction.

Applications in Research and Drug Development
Mechanism of Splicing: Uhmcp1 can be used to elucidate the specific roles of UHM-

dependent protein interactions in the recognition of different splice sites and in alternative

splicing regulation.

Target Validation: By inhibiting a specific UHM-ULM interaction, researchers can validate

whether this interaction is a viable target for therapeutic intervention in diseases associated

with splicing factor mutations, such as myelodysplastic syndromes and various cancers.

High-Throughput Screening: The in vitro binding assays described can be adapted for high-

throughput screening of chemical libraries to identify novel and more potent inhibitors of

spliceosome function.

Probe for Splicing Factor Complexes: Uhmcp1 provides a tool to study the dynamics of

spliceosome assembly and the functional consequences of disrupting specific protein

complexes in a controlled in vitro environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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